2,6-Difluoro-3-methoxybenzoic acid
Overview
Description
2,6-Difluoro-3-methoxybenzoic acid is a chemical compound that is structurally related to various benzoic acid derivatives. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structures, and chemical properties. These compounds are often used in the synthesis of more complex molecules for applications such as imaging agents in medical diagnostics .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions starting from simpler benzoic acid derivatives. For instance, the synthesis of a PET imaging agent described in one paper begins with 2,6-difluorobenzoic acid, which is then subjected to a series of reactions, including the formation of an amide and subsequent modifications to introduce a methoxy group and a propylsulfonamidio group . The overall yield of this synthesis is low (1%), indicating the complexity and potential challenges in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of compounds related to 2,6-difluoro-3-methoxybenzoic acid can be complex, as seen in the crystal structure analysis of 2,6-dihydroxybenzoic acid . The crystal structure reveals a monoclinic space group with specific cell dimensions and a herringbone motif, which is common in polycyclic aromatic compounds. This information is crucial for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
The chemical reactions involving compounds similar to 2,6-difluoro-3-methoxybenzoic acid can include the formation of organotin(IV) complexes . These reactions are characterized by the coordination of the benzoic acid derivative to the tin atom, forming one-dimensional chains through intermolecular interactions. Such reactions are significant in the field of materials science and coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For example, the presence of hydroxy and methoxy groups can lead to intramolecular hydrogen bonding, which affects the chemical shifts observed in proton magnetic resonance (p.m.r.) spectra . These properties are important for the identification and characterization of such compounds, as well as for predicting their behavior in various chemical environments.
Scientific Research Applications
Synthesis and Imaging in Cancer Research
2,6-Difluoro-3-methoxybenzoic acid has been utilized in the synthesis of compounds for positron emission tomography (PET) imaging. For instance, Wang et al. (2013) synthesized a compound for imaging B-Raf(V600E) in cancers using this acid as a starting material. This compound showed potential as a PET agent, indicating its significance in cancer research and diagnosis (Wang et al., 2013).
Magnetic and Structural Properties in Coordination Polymers
Liu et al. (2017) reported the use of 2,6-difluorobenzoic acid, a derivative of 2,6-Difluoro-3-methoxybenzoic acid, in the synthesis of azido-copper coordination polymers. These compounds exhibited unique magnetic properties and were structurally and magnetically investigated, contributing to the understanding of material science and magnetic applications (Liu et al., 2017).
Extraction and Recovery of Noble Metals
Bożejewicz et al. (2021) described the use of 2,6-bis(4-methoxybenzoyl)-diaminopyridine, a compound related to 2,6-Difluoro-3-methoxybenzoic acid, in the recovery of noble metal ions from aqueous solutions. This study highlighted the potential practical applicability of such compounds in the extraction and separation of noble metals, demonstrating its utility in environmental and analytical chemistry (Bożejewicz et al., 2021).
Enhancing Luminescent Properties of Complexes
Gao et al. (2015) conducted a study on the effect of electron-donating substituent groups, like methoxy groups found in 2,6-Difluoro-3-methoxybenzoic acid, on the luminescent properties of complexes. This research contributes to the understanding of how substituent groups can influence the photophysical properties of materials, relevant in fields like material science and photonics (Gao et al., 2015).
Applications in Solvent Extraction and Separation Techniques
Bagheri et al. (2016) developed a novel strategy for the determination of dicamba, a derivative of 2-methoxybenzoic acid, in water samples using surfactant-assisted electromembrane extraction. This study underscores the role of such compounds in improving extraction and separation techniques, which are crucial in environmental analysis and monitoring (Bagheri et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2,6-difluoro-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZBRPSJLASNKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345482 | |
Record name | 2,6-Difluoro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3-methoxybenzoic acid | |
CAS RN |
886498-30-2 | |
Record name | 2,6-Difluoro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-difluoro-3-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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